2-(Benzylamino)acetonitrile

Description

The exact mass of the compound 2-(Benzylamino)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50487. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Benzylamino)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzylamino)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

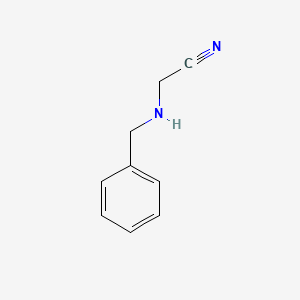

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCONHAJXGRUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287353 | |

| Record name | 2-(benzylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-05-7 | |

| Record name | 3010-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-(Benzylamino)acetonitrile CAS number and properties

An In-depth Technical Guide to 2-(Benzylamino)acetonitrile

This technical guide provides a comprehensive overview of 2-(Benzylamino)acetonitrile, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers its chemical and physical properties, safety and handling information, detailed synthesis protocols, and available analytical methodologies.

Chemical and Physical Properties

2-(Benzylamino)acetonitrile, with the CAS number 3010-05-7 , is a chemical compound with the molecular formula C₉H₁₀N₂.[1][2] It is also known by synonyms such as N-Benzyl-N-cyanomethyl amine and Benzylaminoacetonitrile.[2] The compound's appearance can vary from a white to off-white solid to a yellow or brown liquid or semi-solid.[3][4][5]

Table 1: Physical and Chemical Properties of 2-(Benzylamino)acetonitrile

| Property | Value | Source(s) |

| CAS Number | 3010-05-7 | [1][2][4][5][6][7] |

| Molecular Formula | C₉H₁₀N₂ | [1][2][3][5][6] |

| Molecular Weight | 146.19 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white solid; Yellow to brown liquid to semi-solid | [3][4][5] |

| Melting Point | 59 - 63 °C | [3] |

| Boiling Point | Approximately 304 - 306 °C | [3] |

| Density | Approximately 1.04 g/cm³ | [3] |

| Flash Point | 136 °C | [3] |

| Solubility in Water | Slightly soluble | [3] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [3] |

Safety and Handling

2-(Benzylamino)acetonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and it causes severe skin burns and eye damage.[2] It may also cause respiratory irritation.[2]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin | |

| H314 | Causes severe skin burns and eye damage | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation | |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P310 | Immediately call a POISON CENTER or doctor/physician |

Storage: Store in a cool, dry, well-ventilated area away from heat and open flames.[3] Keep the container tightly sealed in a dark place under an inert atmosphere, ideally in a freezer at -20°C.[4][6]

Experimental Protocols: Synthesis

Two primary methods for the synthesis of 2-(Benzylamino)acetonitrile are described in the literature.

Synthesis from Benzylamine and Chloroacetonitrile

This method involves the reaction of benzylamine with chloroacetonitrile in the presence of a base.

Experimental Protocol:

-

Suspend benzylamine (1.0 mL, 9.2 mmol) and potassium carbonate (3.0 g, 22.0 mmol) in acetonitrile (25.4 mL).

-

Add chloroacetonitrile (0.90 mL, 14.0 mmol) dropwise to the suspension.

-

Stir the reaction mixture at 60 °C for 16 hours.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess solvent under reduced pressure.

-

Dilute the residue with dichloromethane and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-(benzylamino)acetonitrile.

References

- 1. 2-(BENZYLAMINO)ACETONITRILE(3010-05-7) 1H NMR [m.chemicalbook.com]

- 2. 2-(Benzylamino)acetonitrile | C9H10N2 | CID 242212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(benzylamino)acetonitrile (C9H10N2) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]

- 7. scbt.com [scbt.com]

Physical and chemical characteristics of 2-(Benzylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 2-(Benzylamino)acetonitrile. It is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. This document details the compound's properties, provides an experimental protocol for its synthesis, and discusses its stability and reactivity. Furthermore, it visually illustrates the synthetic workflow and its position as a key intermediate in the synthesis of various biologically active molecules.

Introduction

2-(Benzylamino)acetonitrile, also known as benzylaminomethyl cyanide, is an organic compound featuring a secondary amine, a benzyl group, and a nitrile functional group. Its chemical structure makes it a versatile building block in organic synthesis, particularly as a precursor for nitrogen-containing heterocyclic compounds and other complex molecules with potential pharmaceutical applications. While the compound itself is not widely recognized for direct biological activity, its derivatives have been explored for various therapeutic areas. This guide aims to consolidate the available technical data on 2-(Benzylamino)acetonitrile to facilitate its use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2-(Benzylamino)acetonitrile are summarized in the table below, providing a clear reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀N₂ | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| Appearance | White to off-white solid, or yellow to brown liquid to semi-solid | [2][3][4] |

| Melting Point | 59 - 63 °C | [2] |

| Boiling Point | Approximately 304 - 306 °C | [2] |

| Density | Approximately 1.04 g/cm³ | [2] |

| Flash Point | 136 °C | [2] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as ethanol and acetone. | [2] |

| CAS Number | 3010-05-7 | [3] |

Spectroscopic Data

The structural characterization of 2-(Benzylamino)acetonitrile is typically achieved through a combination of spectroscopic methods. Below is a summary of expected and reported spectral data.

| Technique | Data | Reference(s) |

| Mass Spectrometry (MS) | LCMS (ESI+): m/z 147.2 [M+H]⁺. GC-MS: Top peak m/z 91. | [1][5] |

| ¹H NMR | Predicted shifts in CDCl₃: Aromatic protons (phenyl group) ~7.2-7.4 ppm (multiplet, 5H). Benzylic protons (-CH₂-Ph) ~3.8 ppm (singlet, 2H). Methylene protons (-NH-CH₂-CN) ~3.5 ppm (singlet, 2H). Amine proton (-NH-) variable shift. | |

| ¹³C NMR | Predicted shifts in CDCl₃: Nitrile carbon (-CN) ~117 ppm. Aromatic carbons ~127-138 ppm. Benzylic carbon (-CH₂-Ph) ~53 ppm. Methylene carbon (-NH-CH₂-CN) ~37 ppm. | |

| Infrared (IR) Spectroscopy | Predicted characteristic absorptions: N-H stretch ~3300-3500 cm⁻¹ (m). C-H stretch (aromatic) ~3030 cm⁻¹. C-H stretch (aliphatic) ~2850-2950 cm⁻¹. C≡N stretch (nitrile) ~2220-2260 cm⁻¹ (m). C=C stretch (aromatic) ~1500-1700 cm⁻¹ (m). |

Note: Predicted NMR and IR data are based on typical functional group regions and data for structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

Experimental Protocols

Synthesis of 2-(Benzylamino)acetonitrile

A common and efficient method for the synthesis of 2-(Benzylamino)acetonitrile is the nucleophilic substitution reaction between benzylamine and chloroacetonitrile.[5]

Materials:

-

Benzylamine (1.0 mL, 9.2 mmol)

-

Chloroacetonitrile (0.90 mL, 14.0 mmol)

-

Potassium carbonate (K₂CO₃) (3.0 g, 22.0 mmol)

-

Acetonitrile (25.4 mL)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a suspension of potassium carbonate in acetonitrile in a round-bottom flask, add benzylamine.

-

Add chloroacetonitrile dropwise to the suspension.

-

Stir the reaction mixture at 60 °C for 16 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess solvent under reduced pressure.

-

Dilute the residue with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-(benzylamino)acetonitrile.

Reactivity and Stability

Stability: 2-(Benzylamino)acetonitrile should be stored in a cool, dry, and well-ventilated area.[2] It is recommended to keep it in a tightly sealed container to prevent moisture absorption.[2] For long-term storage and to maintain purity, it should be kept in a dark place under an inert atmosphere and at a low temperature (e.g., in a freezer at -20°C).[3][4]

Reactivity and Incompatibilities: The compound should be stored separately from strong oxidizing agents and other incompatible substances to avoid potential chemical reactions.[2] The secondary amine is nucleophilic and can react with electrophiles. The nitrile group can undergo hydrolysis, reduction, or react with organometallic reagents.

Hazard Information: 2-(Benzylamino)acetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment should be used when handling this compound.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of 2-(Benzylamino)acetonitrile.

Logical Relationship: A Precursor to Bioactive Molecules

2-(Benzylamino)acetonitrile serves as a versatile scaffold for the synthesis of various classes of compounds with demonstrated biological activities. This diagram illustrates its role as a key synthetic intermediate.

References

- 1. 2-(Benzylamino)acetonitrile | C9H10N2 | CID 242212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Benzylamino)Acetonitrile | Properties, Uses, Safety Data & Supplier China | High-Purity API Intermediate [nj-finechem.com]

- 3. 2-(Benzylamino)acetonitrile | 3010-05-7 [sigmaaldrich.com]

- 4. 2-(Benzylamino)acetonitrile | 3010-05-7 [sigmaaldrich.com]

- 5. 2-(BENZYLAMINO)ACETONITRILE CAS#: 3010-05-7 [m.chemicalbook.com]

In-Depth Technical Guide to the Spectral Data of 2-(Benzylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 2-(benzylamino)acetonitrile, a molecule of interest in synthetic chemistry and potentially in drug discovery. This document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Data Presentation

The following sections summarize the key spectral data for 2-(benzylamino)acetonitrile (CAS No: 3010-05-7; Molecular Formula: C₉H₁₀N₂; Molecular Weight: 146.19 g/mol ).[1]

Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight of 2-(benzylamino)acetonitrile. In Liquid Chromatography-Mass Spectrometry (LCMS), the compound is observed as its protonated form.

| Parameter | Value |

| Molecular Ion ([M+H]⁺) | m/z 147.2[2] |

| Molecular Weight | 146.19 g/mol [1] |

Gas Chromatography-Mass Spectrometry (GC-MS) data available on PubChem indicates prominent fragments, though specific values beyond the top three peaks are not detailed in the provided information.[1] Predicted collision cross-section data for various adducts are also available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific, detailed peak lists for the ¹H and ¹³C NMR spectra of 2-(benzylamino)acetonitrile are not publicly available in the immediate search results, the expected resonances can be predicted based on its chemical structure. The actual spectra are available in databases such as SpectraBase.[1]

Expected ¹H NMR Resonances:

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Phenyl (C₆H₅) | ~7.2-7.4 | Multiplet | 5H |

| Benzyl CH₂ | ~3.8 | Singlet | 2H |

| Methylene (N-CH₂-CN) | ~3.5 | Singlet | 2H |

| Amine (NH) | Variable | Broad Singlet | 1H |

Expected ¹³C NMR Resonances:

| Carbon Environment | Expected Chemical Shift (ppm) |

| Phenyl (C₆H₅) | ~127-138 |

| Benzyl CH₂ | ~50-55 |

| Methylene (N-CH₂-CN) | ~35-40 |

| Nitrile (CN) | ~117-120 |

Infrared (IR) Spectroscopy Data

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C≡N Stretch (Nitrile) | 2220-2260 | Medium to Weak |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-N Stretch | 1000-1250 | Medium |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for an organic compound such as 2-(benzylamino)acetonitrile.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal reference (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, a wider spectral width of 0-220 ppm is used. Standard pulse programs are utilized for both one-dimensional and, if necessary, two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (for liquids/oils): A drop of the sample is placed between two KBr or NaCl plates.

-

KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Solution: The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest, and the solution is placed in a liquid sample cell.

-

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample is then placed in the spectrometer's beam path, and the sample spectrum is acquired. The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber (typically 4000-400 cm⁻¹).

-

Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, methanol, hexane). The concentration is typically in the range of 1-10 µg/mL.

-

Gas Chromatography: A small volume (e.g., 1 µL) of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum for each component is recorded, showing the relative abundance of different fragment ions. This fragmentation pattern can be used to identify the compound by comparing it to a spectral library.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like 2-(benzylamino)acetonitrile using various spectroscopic techniques.

Caption: Workflow for the spectral characterization of 2-(Benzylamino)acetonitrile.

References

Synthesis of 2-(Benzylamino)acetonitrile from benzylamine

An In-depth Technical Guide to the Synthesis of 2-(Benzylamino)acetonitrile from Benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(benzylamino)acetonitrile, a valuable intermediate in organic synthesis. The primary focus is on the reaction of benzylamine with a formaldehyde equivalent and a cyanide source, a process rooted in the principles of the Strecker synthesis. This document outlines the reaction mechanism, detailed experimental protocols, and relevant physicochemical and spectral data to support research and development activities.

Introduction

2-(Benzylamino)acetonitrile is an α-aminonitrile that serves as a versatile building block in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules. Its synthesis from readily available starting materials like benzylamine makes it an attractive target for chemical research. The most common and efficient method for its preparation is a variation of the Strecker synthesis, which involves the condensation of an amine and a carbonyl compound with a cyanide source.

Reaction Mechanism and Pathway

The synthesis of 2-(benzylamino)acetonitrile from benzylamine proceeds via a mechanism analogous to the Strecker synthesis.[1][2][3] The reaction can be conceptualized in two main stages: the formation of an iminium ion followed by the nucleophilic addition of a cyanide ion.

-

Iminium Ion Formation: Benzylamine, a primary amine, reacts with a carbonyl source. In the context of this synthesis, the carbonyl source is formaldehyde, which can be introduced directly or in the form of its adduct with hydrogen cyanide, glycolonitrile (hydroxyacetonitrile).[4] The reaction begins with the nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon. Subsequent dehydration leads to the formation of a protonated imine, known as an iminium ion. This ion is a key electrophilic intermediate.[1][3]

-

Cyanide Addition: A cyanide nucleophile, typically from a salt like sodium cyanide or from glycolonitrile itself, attacks the electrophilic carbon of the iminium ion.[1][3] This step forms the new carbon-carbon bond and results in the final product, 2-(benzylamino)acetonitrile.

References

An In-depth Technical Guide to the Formation Mechanism of 2-(Benzylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 2-(benzylamino)acetonitrile, a key intermediate in the synthesis of various nitrogen-containing compounds. The document details the underlying chemical principles, reaction kinetics, experimental protocols, and potential side reactions, offering valuable insights for professionals in chemical research and drug development.

Introduction

2-(Benzylamino)acetonitrile, an α-aminonitrile, is primarily synthesized through a variation of the classic Strecker synthesis. This multicomponent reaction involves the condensation of benzaldehyde, benzylamine, and a cyanide source. The versatility of α-aminonitriles as precursors to amino acids and other valuable molecules makes understanding their formation crucial for synthetic chemists. This guide will delve into the core mechanistic steps, provide quantitative data from various synthetic approaches, and offer detailed experimental procedures.

Core Reaction Mechanism

The formation of 2-(benzylamino)acetonitrile proceeds via a two-step mechanism:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine, benzylamine, on the carbonyl carbon of benzaldehyde. This is typically a reversible reaction and is often catalyzed by the presence of a mild acid. The initial addition product, a hemiaminal, readily dehydrates to form the corresponding imine, N-benzylidenebenzylamine. The removal of water can drive this equilibrium towards the imine product.

-

Nucleophilic Addition of Cyanide: The cyanide ion (CN⁻), a potent nucleophile, then attacks the electrophilic carbon of the imine C=N double bond. This step results in the formation of the final product, 2-(benzylamino)acetonitrile. The rate of this reaction is dependent on the concentration of both the imine and the cyanide ion.

A competing side reaction is the formation of benzaldehyde cyanohydrin, which occurs through the direct reaction of benzaldehyde with the cyanide ion. The relative rates of imine formation and cyanohydrin formation can be influenced by reaction conditions such as pH and the concentration of the amine.

Quantitative Data Presentation

The yield of 2-(benzylamino)acetonitrile is influenced by various factors including the choice of cyanide source, catalyst, solvent, and reaction temperature. The following table summarizes yields reported in the literature under different conditions for the one-pot synthesis from benzaldehyde and benzylamine.

| Cyanide Source | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| TMSCN | In (10) | Water | Room Temp. | 0.5 | 96 | [1] |

| TMSCN | Bi(OTf)₃ (5) | CH₃CN | Room Temp. | 1.5 | 92 | N/A |

| TMSCN | Sc(OTf)₃ (5) | CH₃CN | Room Temp. | 2 | 90 | N/A |

| TMSCN | I₂ (10) | CH₃CN | Room Temp. | 1 | 94 | N/A |

| KCN | None | Water/Ethanol | Reflux | 4 | 85 | N/A |

Note: TMSCN = Trimethylsilyl cyanide. Yields are for the isolated product.

Kinetic studies on the reaction of N-benzylidenebenzylamine with cyanide ions in aqueous solution have shown the rate-determining step to be the reaction of the corresponding iminium ion with the cyanide ion. The reaction exhibits a bell-shaped pH profile with an optimal pH range between 6.5 and 8.5.[2] The rate constant for the reaction of the N-benzylidenebenzyliminium ion with cyanide ion has been determined to be 6.70 x 10³ dm³mol⁻¹s⁻¹.[2]

Experimental Protocols

This section provides a representative experimental protocol for the one-pot synthesis of 2-(benzylamino)acetonitrile.

4.1. Synthesis of 2-(Benzylamino)acetonitrile using Potassium Cyanide

Materials:

-

Benzaldehyde (1.0 eq)

-

Benzylamine (1.0 eq)

-

Potassium Cyanide (KCN) (1.1 eq)

-

Methanol or Ethanol

-

Water

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 eq) in methanol or ethanol.

-

To this solution, add benzylamine (1.0 eq) dropwise at room temperature with continuous stirring.

-

Stir the mixture for 1-2 hours to facilitate the formation of the imine (N-benzylidenebenzylamine). The progress of imine formation can be monitored by TLC.

-

In a separate beaker, dissolve potassium cyanide (1.1 eq) in a minimal amount of water. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Cool the imine solution in an ice bath and slowly add the aqueous solution of KCN dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Upon completion of the reaction (monitored by TLC), add water to the reaction mixture and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 2-(benzylamino)acetonitrile can be purified by vacuum distillation or column chromatography on silica gel.

Potential Side Reactions and Byproducts

Several side reactions can occur during the synthesis of 2-(benzylamino)acetonitrile, potentially reducing the yield and complicating purification:

-

Benzaldehyde Cyanohydrin Formation: As mentioned earlier, the direct reaction between benzaldehyde and cyanide is a common side reaction. This can be minimized by ensuring the efficient formation of the imine before the addition of the cyanide source.

-

Hydrolysis: The imine intermediate is susceptible to hydrolysis back to benzaldehyde and benzylamine, especially in the presence of water. Anhydrous conditions can favor imine formation.

-

Over-alkylation: If the reaction conditions are not carefully controlled, the nitrogen of the product, 2-(benzylamino)acetonitrile, can potentially react with another molecule of benzaldehyde and cyanide, leading to more complex byproducts.

-

Disproportionation of the Hemiaminal: The hemiaminal intermediate can potentially undergo disproportionation reactions, although this is less common under typical Strecker conditions.

Careful control of stoichiometry, reaction temperature, and the order of reagent addition is crucial to minimize the formation of these byproducts and maximize the yield of the desired 2-(benzylamino)acetonitrile.

Conclusion

The formation of 2-(benzylamino)acetonitrile is a robust and well-understood chemical transformation based on the principles of the Strecker synthesis. The mechanism involves a sequential imine formation and nucleophilic cyanide addition. By carefully selecting reaction conditions, such as the cyanide source, catalyst, and solvent, high yields of the desired product can be achieved. This in-depth guide provides researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols necessary for the successful synthesis and application of this important chemical intermediate.

References

The Versatile Intermediate: A Technical Guide to 2-(Benzylamino)acetonitrile in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzylamino)acetonitrile, a secondary aminonitrile, serves as a valuable and versatile chemical intermediate in organic synthesis. Its unique structure, possessing a nucleophilic secondary amine, a nitrile group capable of diverse transformations, and a benzyl protecting group, makes it a strategic building block for the construction of a wide array of nitrogen-containing compounds. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of 2-(Benzylamino)acetonitrile, with a focus on its role in the synthesis of heterocyclic compounds and its potential in drug discovery and development.

Physicochemical Properties

2-(Benzylamino)acetonitrile is a solid, typically appearing as a white to off-white substance. It is slightly soluble in water but demonstrates good solubility in many organic solvents such as ethanol and acetone.[1] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂ | [2] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Solid (white to off-white) or Yellow to Brown Liquid to Sticky Oil to Semi-Solid | [1] |

| Melting Point | 59 - 63 °C | [1] |

| Boiling Point | Approximately 304 - 306 °C; 120 °C at 15 mm Hg | [1] |

| Density | Approximately 1.04 g/cm³ | [1] |

| Flash Point | 136 °C | [1] |

| CAS Number | 3010-05-7 | |

| Purity | Typically ≥95% | |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

Synthesis of 2-(Benzylamino)acetonitrile

The most common and straightforward synthesis of 2-(benzylamino)acetonitrile involves the reaction of glycolonitrile (hydroxyacetonitrile) with benzylamine.

Experimental Protocol: Synthesis from Glycolonitrile and Benzylamine

Reaction Scheme:

Caption: Synthesis of 2-(Benzylamino)acetonitrile.

Procedure:

To a stirred solution of glycolonitrile (25 g) in methanol, benzylamine (46.9 g) is added dropwise over a period of 45 minutes. The reaction temperature is maintained between 15-20°C during the addition. After the addition is complete, the reaction mixture is stirred overnight at room temperature. The product is then isolated by distillation.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield |

| Glycolonitrile (25 g) | Benzylamine (46.9 g) | Methanol | 15-20°C, then RT | Overnight | 2-(Benzylamino)acetonitrile | 42.0 g |

Role as a Chemical Intermediate

The reactivity of both the secondary amine and the nitrile group makes 2-(benzylamino)acetonitrile a valuable precursor for a variety of more complex molecules, particularly nitrogen-containing heterocycles.

Synthesis of Imidazoles

2-(Benzylamino)acetonitrile can be envisioned as a nitrile component in the synthesis of polysubstituted imidazoles. A general and efficient method for the synthesis of 2,4,5-trisubstituted imidazoles involves the base-mediated condensation of a nitrile with a benzylamine.[1][3]

Conceptual Reaction Pathway:

Caption: Imidazole synthesis from a nitrile and a benzylamine.

General Experimental Protocol for Imidazole Synthesis:

A mixture of a benzylic amine (1 mmol), a nitrile (2 mmol), and potassium tert-butoxide (KOtBu) (1 mmol) in toluene (3 mL) is heated at 130°C for 5-12 hours. After completion of the reaction, the product is isolated. This methodology has been shown to produce moderate to excellent yields (71-93%) of various 2,4,5-trisubstituted imidazoles.[3]

Pinner Reaction and Related Transformations

The nitrile group of 2-(benzylamino)acetonitrile is susceptible to acid-catalyzed addition of alcohols, a transformation known as the Pinner reaction.[4][5][6] This reaction initially forms an imino ester salt (a Pinner salt), which is a versatile intermediate that can be further reacted to yield esters, amidines, or orthoesters.

Pinner Reaction Workflow:

Caption: Pinner reaction of 2-(benzylamino)acetonitrile.

This reactivity opens up pathways to convert the nitrile functionality into other valuable chemical groups, thereby expanding the synthetic utility of 2-(benzylamino)acetonitrile as an intermediate.

Potential in Piperazine Synthesis

Piperazines are a class of nitrogen-containing heterocycles that are prevalent in many pharmaceuticals.[4][7][8][9][10][11][12] While direct synthesis of substituted piperazines from 2-(benzylamino)acetonitrile is not prominently documented, its structural motifs are relevant to precursors used in modern piperazine synthesis methodologies. For instance, α-amino radicals, which can be conceptually derived from related structures, are utilized in intramolecular cyclizations to form piperazine rings.

Role in the Synthesis of Biologically Active Molecules

The structural components of 2-(benzylamino)acetonitrile are found within various classes of biologically active compounds, including kinase inhibitors and antiviral agents.[6][13][14]

-

Kinase Inhibitors: Many kinase inhibitors feature a core heterocyclic scaffold, often decorated with amine and aryl functionalities.[15][16][17][18] The ability to synthesize substituted imidazoles and other nitrogen-containing heterocycles from nitrile precursors highlights the potential of 2-(benzylamino)acetonitrile in generating libraries of compounds for screening against various kinases.

-

Antiviral Drug Scaffolds: Nucleoside and non-nucleoside inhibitors are major classes of antiviral drugs.[13][14] The synthesis of modified heterocyclic bases is a key aspect of developing new antiviral agents. The versatility of 2-(benzylamino)acetonitrile in heterocyclic synthesis makes it a candidate for the construction of novel scaffolds for antiviral drug discovery. For example, pyrimidine derivatives, which are central to many antiviral drugs, can be synthesized through the condensation of amidines with 1,3-dicarbonyl compounds, and amidines can be prepared from nitriles via the Pinner reaction.

Conclusion

2-(Benzylamino)acetonitrile is a readily accessible and highly versatile chemical intermediate. Its utility stems from the presence of both a reactive secondary amine and a transformable nitrile group. This dual functionality allows for its use in the synthesis of a variety of nitrogen-containing compounds, most notably substituted imidazoles. Through transformations such as the Pinner reaction, the nitrile group can be converted into other valuable functional groups, further expanding its synthetic potential. While direct applications in the synthesis of specific blockbuster drugs are not extensively detailed in publicly available literature, its role as a building block for constructing privileged heterocyclic scaffolds, such as those found in kinase inhibitors and antiviral agents, underscores its importance for researchers and scientists in the field of drug development. The straightforward synthesis and the potential for diverse chemical modifications make 2-(benzylamino)acetonitrile a valuable tool in the arsenal of synthetic organic chemists.

References

- 1. Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. PubChemLite - 2-(benzylamino)acetonitrile (C9H10N2) [pubchemlite.lcsb.uni.lu]

- 3. bu.edu.eg [bu.edu.eg]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. Piperazine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. 7-Alkoxy-4-phenylamino-3-quinolinecar-bonitriles as dual inhibitors of Src and Abl kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of α-Aminonitriles: A Technical Guide to Their Discovery and Synthesis

Abstract

This technical guide provides an in-depth exploration of the discovery and history of α-aminonitriles, a pivotal class of organic compounds that serve as essential precursors to α-amino acids. Centered around the seminal work of Adolph Strecker in 1850, this document details the foundational Strecker synthesis, its historical development, and its enduring significance in organic and prebiotic chemistry. The guide offers a detailed examination of the reaction mechanism, provides a classic experimental protocol for the synthesis of racemic alanine, and presents key quantitative data in a structured format. This paper is intended for researchers, scientists, and professionals in drug development, offering a comprehensive historical and technical resource on the origins of synthetic amino acid chemistry.

Introduction

α-Aminonitriles are organic compounds featuring an amino group and a nitrile group attached to the same carbon atom. Their discovery was a landmark event in the history of chemistry, providing the first laboratory synthesis of an amino acid and laying the groundwork for the field of synthetic organic chemistry and biochemistry.[1][2] The primary significance of α-aminonitriles lies in their role as direct intermediates in the synthesis of α-amino acids, the fundamental building blocks of proteins.[2] The most direct and historically important method for their preparation is the Strecker synthesis, a multicomponent reaction that has been a cornerstone of organic chemistry for over 170 years.[2] This guide will delve into the historical context of this discovery and provide the technical details of the foundational experimental work.

The Landmark Discovery by Adolph Strecker (1850)

In 1850, the German chemist Adolph Strecker reported a novel reaction that produced an α-aminonitrile from an aldehyde, ammonia, and hydrogen cyanide.[3][4][5] This discovery was documented in the prestigious journal Justus Liebigs Annalen der Chemie.[2] Strecker's initial experiment involved the reaction of acetaldehyde with ammonia and hydrogen cyanide to form 2-aminopropanenitrile.[2] Subsequent hydrolysis of this α-aminonitrile yielded racemic alanine, marking the first-ever laboratory synthesis of an amino acid.[1][6] This achievement was a pivotal moment, demonstrating that the building blocks of life could be synthesized from simple inorganic and organic precursors.[7]

The reaction, now universally known as the Strecker synthesis, is recognized as one of the oldest and most effective methods for preparing α-amino acids from α-aminonitriles.[1][5] The classical synthesis produces a racemic mixture of α-amino acids.[8]

The Strecker Synthesis: Reaction Mechanism

The Strecker synthesis proceeds in two main stages: the formation of the α-aminonitrile, followed by its hydrolysis to the corresponding α-amino acid.

Stage 1: Formation of the α-Aminonitrile The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then loses a molecule of water to form an iminium ion. The cyanide ion, a potent nucleophile, then attacks the iminium carbon to yield the α-aminonitrile.[8]

Stage 2: Hydrolysis of the α-Aminonitrile The nitrile group of the α-aminonitrile is then hydrolyzed in the presence of acid or base. This process involves the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. After a series of steps, the nitrile is converted to a carboxylic acid, and the final product is the α-amino acid.[8]

Historical Experimental Protocols

While accessing the exact experimental details from Strecker's 1850 publication is challenging, a well-documented and representative procedure for the synthesis of racemic alanine via the Strecker method was published in Organic Syntheses in 1929. This protocol provides valuable insight into the practical execution of this historic reaction in the early 20th century.

Experimental Protocol: Synthesis of dl-Alanine (Kendall & McKenzie, 1929)

This two-step procedure first describes the formation of the α-aminonitrile from acetaldehyde and an ammonium cyanide solution, followed by the hydrolysis of the nitrile to yield dl-alanine.[9]

Step 1: Preparation of α-Aminonitrile A solution of ammonium cyanide is first prepared by mixing sodium cyanide and ammonium chloride in water. This is then reacted with acetaldehyde.

Step 2: Hydrolysis to dl-Alanine The resulting α-aminonitrile is then hydrolyzed using a strong acid, followed by neutralization and purification to isolate the final dl-alanine product.

Quantitative Data from Historical Synthesis

The 1929 Organic Syntheses protocol provides valuable quantitative data for the synthesis of dl-alanine, which is summarized in the table below. It is important to note that yields from 19th-century syntheses were often not reported with the same precision as in modern chemistry. The data from 1929 represents a more standardized and reproducible procedure from that era.

| Parameter | Value | Reference |

| Starting Material (Acetaldehyde) | 131 g (3 moles) | [9] |

| Final Product | dl-Alanine | [9] |

| Yield (Crude Alanine) | 42-48 g | [9] |

| Yield (Purified dl-Alanine) | 38-42 g | [9] |

| Overall Yield (Theoretical) | 65-70% | [9] |

| Melting Point (dl-Alanine) | 295°C (decomposition) | [9] |

Table 1: Quantitative Data for the Synthesis of dl-Alanine (Kendall & McKenzie, 1929)

Historical Development and Key Contributors

The initial discovery by Strecker spurred further research and development in α-aminonitrile chemistry. Over the decades, the scope of the reaction was expanded, and safer, more efficient protocols were developed.

| Year | Contributor(s) | Development | Significance |

| 1850 | Adolph Strecker | Discovery of the Strecker synthesis of α-aminonitriles and their hydrolysis to α-amino acids.[1][2] | First laboratory synthesis of an amino acid (racemic alanine).[1] |

| Late 19th - Early 20th Century | Various | Use of alkali metal cyanides (e.g., KCN, NaCN) and ammonium chloride in place of HCN gas.[10] | Improved safety and practicality of the synthesis. |

| 1963 | Kaoru Harada | First reported asymmetric Strecker reaction using a chiral amine as an auxiliary.[8] | A crucial step towards the enantioselective synthesis of amino acids. |

Table 2: Key Historical Developments in α-Aminonitrile Synthesis

Conclusion

The discovery of α-aminonitriles by Adolph Strecker in 1850 was a watershed moment in chemical science. The Strecker synthesis not only provided the first tangible route to the laboratory synthesis of amino acids but also opened up new avenues for the synthesis of a vast array of organic molecules. The foundational work, detailed in this guide through its historical context, reaction mechanism, and classic experimental protocols, continues to be a cornerstone of organic synthesis. For researchers and professionals in drug development, understanding the origins and technical underpinnings of α-aminonitrile chemistry provides a crucial foundation for the innovation of novel synthetic methodologies and the development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. news-medical.net [news-medical.net]

- 4. Strecker Amino Acid Synthesis [drugfuture.com]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

In-depth Theoretical Analysis of 2-(Benzylamino)acetonitrile Structure Remains an Unexplored Area of Research

A comprehensive theoretical examination of the molecular structure and conformational landscape of 2-(Benzylamino)acetonitrile has yet to be publicly documented in scientific literature. Despite its presence in chemical databases and utilization in some synthetic chemistry contexts, dedicated computational studies elucidating its bond lengths, bond angles, dihedral angles, and energetic profile are not available. Consequently, a detailed technical guide based on existing theoretical research cannot be compiled at this time.

Initial searches for theoretical and computational analyses of 2-(Benzylamino)acetonitrile yielded general chemical and physical properties from databases such as PubChem and commercial suppliers like Sigma-Aldrich.[1][2] This information includes its molecular formula (C₉H₁₀N₂), molecular weight (approximately 146.19 g/mol ), and basic safety and handling data.[1][3] However, these resources do not provide the in-depth computational chemistry data required for a thorough structural analysis.

While the search did retrieve articles discussing theoretical methodologies like Density Functional Theory (DFT) for structural analysis of other organic molecules, none of these studies focused on 2-(Benzylamino)acetonitrile.[4] For instance, studies on different acetonitrile derivatives and other nitrogen-containing compounds highlight the utility of computational methods in determining optimized geometries, vibrational frequencies, and thermodynamic parameters.[5][6] Such analyses are crucial for understanding molecular stability, reactivity, and potential biological interactions.

Similarly, research on related benzylamine or nitrile-containing compounds has been conducted, exploring aspects like conformational analysis and antiproliferative activity, often supported by computational docking and molecular dynamics simulations.[7][8] These studies underscore the value of theoretical chemistry in drug discovery and materials science.[9] However, the specific structural and electronic properties of 2-(Benzylamino)acetonitrile have not been the primary subject of these investigations.

To fulfill the request for an in-depth technical guide, a dedicated theoretical study would need to be performed. The logical workflow for such a study is outlined below.

Proposed Computational Workflow for the Structural Analysis of 2-(Benzylamino)acetonitrile

A standard approach to theoretically characterize the structure of 2-(Benzylamino)acetonitrile would involve a series of computational chemistry techniques. This workflow is visualized in the following diagram.

Caption: Proposed workflow for a theoretical study of 2-(Benzylamino)acetonitrile.

This process would begin with generating an initial 3D structure of the molecule, followed by a systematic search for its various possible conformations. Each of these conformers would then be subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*. Subsequent frequency calculations would confirm that these optimized structures are true energy minima. From these stable structures, detailed quantitative data on bond lengths, angles, and electronic properties could be extracted and tabulated for analysis.

References

- 1. 2-(Benzylamino)acetonitrile | C9H10N2 | CID 242212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(BENZYLAMINO)ACETONITRILE | 3010-05-7 [amp.chemicalbook.com]

- 3. 2-(Benzylamino)Acetonitrile | Properties, Uses, Safety Data & Supplier China | High-Purity API Intermediate [nj-finechem.com]

- 4. ijcps.org [ijcps.org]

- 5. ias.ac.in [ias.ac.in]

- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 7. scielo.br [scielo.br]

- 8. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Modeling to Study Dendrimers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(Benzylamino)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(benzylamino)acetonitrile, a versatile intermediate in organic synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols to enable researchers to determine the solubility of 2-(benzylamino)acetonitrile in various organic solvents. Furthermore, this guide presents a logical workflow for a common synthesis route of the target compound.

Physicochemical Properties of 2-(Benzylamino)acetonitrile

A summary of the key physicochemical properties of 2-(benzylamino)acetonitrile is presented in Table 1. These properties are crucial for understanding the compound's behavior in different solvent systems and for developing appropriate analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Solid (usually white to off-white) | [1] |

| Melting Point | 59 - 63 °C | [1] |

| Boiling Point | Approximately 304 - 306 °C | [1] |

| Water Solubility | Slightly soluble | [1] |

| Organic Solvent Solubility | Soluble in many organic solvents like ethanol, acetone.[1] |

Predicted Solubility Profile

In the absence of experimentally determined quantitative data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like." The molecular structure of 2-(benzylamino)acetonitrile contains both polar (the secondary amine and nitrile groups) and nonpolar (the benzyl group) moieties. This amphiphilic nature suggests that its solubility will be significant in a range of organic solvents. Table 2 provides a predicted qualitative solubility profile.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group can form hydrogen bonds with the amine and nitrile groups. |

| Ethanol | Soluble | Similar to methanol, with the slightly lower polarity potentially enhancing solubility.[1] | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group can interact with the polar functional groups of the solute.[1] |

| Acetonitrile | Soluble | As a polar aprotic solvent, it is expected to effectively solvate the compound. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | The high polarity of DMSO should lead to strong solvation of the polar groups. | |

| Dichloromethane | Soluble | Its polarity is suitable for compounds with a mix of polar and nonpolar characteristics. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the benzyl group of the solute via π-π stacking. |

| Hexane | Insoluble | As a nonpolar aliphatic solvent, it is unlikely to effectively solvate the polar amine and nitrile groups. |

Experimental Determination of Solubility

To obtain accurate and quantitative solubility data, a systematic experimental approach is essential. The following sections detail two common methods for solubility determination.

Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(benzylamino)acetonitrile to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial or flask.

-

Agitate the mixture at a constant temperature using a magnetic stirrer or an orbital shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to settle at the constant temperature.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles.

-

-

Determination of Solute Mass:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume (e.g., 5 mL) of the clear, saturated filtrate into the evaporating dish and record the exact volume.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature below the compound's decomposition point may be used.

-

Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dry residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 2-(benzylamino)acetonitrile by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

UV/Vis Spectrophotometry Method

For compounds that absorb ultraviolet or visible light, UV/Vis spectrophotometry can be a rapid and sensitive method for determining solubility. 2-(Benzylamino)acetonitrile, with its aromatic ring, is expected to have a distinct UV absorbance profile, making this method applicable.

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 2-(benzylamino)acetonitrile of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1.1, step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Filter the saturated solution as described in the gravimetric method (Section 3.1.1, step 2).

-

Dilute an accurately measured volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units.

-

Data Presentation

It is recommended that experimentally determined solubility data be recorded in a structured format for clarity and comparability. Table 3 provides a template for this purpose.

Table 3: Experimental Solubility of 2-(Benzylamino)acetonitrile

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Acetonitrile | 25 | Gravimetric | ||

| Dichloromethane | 25 | Gravimetric | ||

| Toluene | 25 | Gravimetric | ||

| [Add other solvents as needed] |

Synthesis of 2-(Benzylamino)acetonitrile

A common and straightforward method for the synthesis of 2-(benzylamino)acetonitrile is the reaction of benzylamine with glycolonitrile (hydroxyacetonitrile) or via the nucleophilic substitution of a haloacetonitrile with benzylamine. The following diagram illustrates a typical synthesis pathway.

This guide provides the necessary framework and detailed methodologies for researchers to systematically determine and understand the solubility of 2-(benzylamino)acetonitrile in a variety of organic solvents. The provided protocols for the gravimetric and UV/Vis spectrophotometry methods are standard and can be readily implemented in a laboratory setting. Accurate solubility data is fundamental for the successful application of this compound in further research and development.

References

Application Notes and Protocols for the Synthesis of Imidazole Derivatives from 2-(Benzylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-benzyl-1H-imidazol-5-amine, a key intermediate for the development of various imidazole-based therapeutic agents. The synthesis is based on the cyclization of 2-(benzylamino)acetonitrile with an orthoformate, a reliable method for constructing the 5-aminoimidazole scaffold.

The resulting 1-benzyl-1H-imidazol-5-amine can be further functionalized at the amino group or other positions of the imidazole ring to generate a diverse library of compounds for screening in drug discovery programs. The benzyl group at the N-1 position provides a handle for modulating the physicochemical properties of the final derivatives.

Experimental Protocols

Synthesis of 1-Benzyl-1H-imidazol-5-amine from 2-(Benzylamino)acetonitrile

This protocol describes the acid-catalyzed cyclization of 2-(benzylamino)acetonitrile with triethyl orthoformate. The reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization to form the imidazole ring.

Materials:

-

2-(Benzylamino)acetonitrile

-

Triethyl orthoformate

-

Formic acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Ethanol, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and developing chamber

-

Melting point apparatus

-

NMR spectrometer and/or mass spectrometer for product characterization

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(benzylamino)acetonitrile (1.0 eq) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add triethyl orthoformate (1.2-1.5 eq) followed by a catalytic amount of formic acid (e.g., 0.1-0.2 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-1H-imidazol-5-amine.

-

Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 1-benzyl-1H-imidazol-5-amine and its potential derivatives by varying the orthoester.

| Entry | Starting α-Aminonitrile | Orthoester | Product | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 2-(Benzylamino)acetonitrile | Triethyl orthoformate | 1-Benzyl-1H-imidazol-5-amine | Formic Acid | Ethanol | 6 | 75-85 |

| 2 | 2-(Benzylamino)acetonitrile | Trimethyl orthoacetate | 5-Amino-1-benzyl-2-methyl-1H-imidazole | Formic Acid | Ethanol | 8 | 70-80 |

| 3 | 2-((4-Methoxybenzyl)amino)acetonitrile | Triethyl orthoformate | 1-(4-Methoxybenzyl)-1H-imidazol-5-amine | Formic Acid | Ethanol | 6 | 78-88 |

| 4 | 2-(Phenylamino)acetonitrile | Triethyl orthoformate | 1-Phenyl-1H-imidazol-5-amine | Formic Acid | Ethanol | 7 | 72-82 |

Note: Yields are hypothetical and based on typical outcomes for similar reactions reported in the chemical literature. Actual yields may vary depending on the specific reaction conditions and scale.

Visualizations

Below are diagrams illustrating the signaling pathway of the synthesis and the experimental workflow.

Caption: Reaction pathway for the synthesis of 1-benzyl-1H-imidazol-5-amine.

Caption: Experimental workflow for the synthesis and purification.

Application Notes and Protocols for the Use of 2-(Benzylamino)acetonitrile in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(benzylamino)acetonitrile and its derivatives in the synthesis of various nitrogen-containing heterocyclic compounds. The information presented is intended to be a valuable resource for professionals engaged in organic synthesis and drug discovery.

Introduction

2-(Benzylamino)acetonitrile is a versatile bifunctional molecule containing both a secondary amine and a nitrile group. This unique structural feature makes it an attractive starting material for the construction of a variety of heterocyclic scaffolds, which are prevalent in many pharmaceuticals and biologically active compounds. The nucleophilic character of the benzylamine moiety, combined with the electrophilic nature of the nitrile carbon upon activation, allows for a range of cyclization strategies. This document outlines key applications and provides detailed protocols for the synthesis of substituted imidazoles and fused bicyclic systems like pyrrolizidines and pyrrolo[1,2-a]azepines, demonstrating the utility of 2-(benzylamino)acetonitrile and its analogues as key building blocks in heterocyclic chemistry.

I. Synthesis of Substituted Imidazoles

While direct cyclization of 2-(benzylamino)acetonitrile to form an imidazole is not widely documented, a closely related method involving the base-mediated deaminative coupling of benzylamines and nitriles provides a strong basis for its potential application. In this approach, a benzylamine and a nitrile react to form a 2,4,5-trisubstituted imidazole. By analogy, 2-(benzylamino)acetonitrile could potentially undergo a self-condensation or react with another nitrile to form substituted aminoimidazoles.

A plausible pathway involves the base-mediated dimerization of 2-(benzylamino)acetonitrile, where one molecule acts as the benzylamine equivalent and the other as the nitrile component, leading to a substituted aminomethyl-imidazole.

Logical Relationship: Proposed Dimerization for Imidazole Synthesis

Caption: Proposed pathway for imidazole synthesis.

II. Synthesis of Fused Bicyclic Systems via Alkylation of N,N-Dibenzylaminoacetonitrile

A highly effective application of aminoacetonitriles in heterocyclic synthesis is demonstrated through the alkylation of N,N-dibenzylaminoacetonitrile, a close analogue of 2-(benzylamino)acetonitrile. This method allows for the construction of five- to seven-membered nitrogen-containing heterocycles. The core of this strategy involves the deprotonation of the α-carbon to the nitrile group, followed by alkylation with a dihaloalkane or a haloalkane containing a terminal leaving group. Subsequent debenzylation and intramolecular cyclization yield the desired fused heterocyclic systems.

Experimental Workflow: Synthesis of Fused Heterocycles

Caption: Workflow for fused heterocycle synthesis.

Quantitative Data: Synthesis of Pyrrolizidine and Pyrrolo[1,2-a]azepine Precursors

The following table summarizes the key quantitative data for the synthesis of intermediates leading to fused heterocyclic systems, adapted from the alkylation of N,N-dibenzylaminoacetonitrile.[1]

| Entry | Starting Material | Alkylating Agent | Product | Yield (%) |

| 1 | N,N-Dibenzylaminoacetonitrile | 1,4-Diiodobutane | 2-(Dibenzylamino)-2-(4-iodobutyl)acetonitrile | 85 |

| 2 | N,N-Dibenzylaminoacetonitrile | 1,5-Diiodopentane | 2-(Dibenzylamino)-2-(5-iodopentyl)acetonitrile | 82 |

| 3 | N,N-Dibenzylaminoacetonitrile | 1-Bromo-3-chloropropane | 2-(Dibenzylamino)-2-(3-chloropropyl)acetonitrile | 90 |

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of N,N-Dibenzylaminoacetonitrile [1]

-

Preparation of LDA Solution: To a stirred solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.

-

Carbanion Formation: To the freshly prepared LDA solution, add a solution of N,N-dibenzylaminoacetonitrile (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

Alkylation: Add the corresponding dihaloalkane (1.5 eq) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkylated product.

Protocol 2: Synthesis of a Pyrrolizidine Precursor via Debenzylation and Cyclization [1]

-

Debenzylation: To a solution of the alkylated intermediate (e.g., 2-(dibenzylamino)-2-(4-iodobutyl)acetonitrile) in methanol, add palladium on activated carbon (10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon pressure) and stir at room temperature for 24 hours.

-

Filtration and Cyclization: Filter the reaction mixture through a pad of Celite and wash with methanol. Concentrate the filtrate under reduced pressure. The resulting crude primary amine is then dissolved in a suitable solvent (e.g., acetonitrile) and heated under reflux in the presence of a base (e.g., potassium carbonate) to facilitate intramolecular cyclization.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography to yield the pyrrolizidine derivative.

Conclusion

2-(Benzylamino)acetonitrile and its N-protected analogues are valuable precursors for the synthesis of diverse nitrogen-containing heterocycles. The methodologies presented herein, particularly the alkylation-cyclization sequence, offer a robust and efficient pathway to complex fused bicyclic systems of pharmaceutical interest. While the direct application of 2-(benzylamino)acetonitrile in self-condensation reactions to form imidazoles is a promising area for further investigation, the established protocols for its derivatives highlight the synthetic potential of this class of compounds. The provided data and protocols serve as a practical guide for researchers in the field of heterocyclic chemistry and drug development.

References

Application Notes and Protocols for N-Alkylation Reactions of 2-(Benzylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the N-alkylation of 2-(benzylamino)acetonitrile, a versatile secondary amine intermediate. The protocols described herein outline two primary methodologies: direct N-alkylation with alkyl halides and reductive amination. These methods offer pathways to a diverse range of N-substituted aminonitriles, which are valuable precursors in medicinal chemistry and materials science.

Direct N-Alkylation with Alkyl Halides

Direct N-alkylation of 2-(benzylamino)acetonitrile can be achieved using various alkylating agents in the presence of a base. The choice of base, solvent, and catalyst is crucial for achieving high yields and minimizing side reactions. Two effective methods are highlighted below: heterogeneous catalysis with Al₂O₃–OK and phase-transfer catalysis.

Heterogeneous Catalysis using Al₂O₃–OK

This method employs a solid-supported base, which simplifies purification and work-up procedures.

Experimental Protocol:

A general procedure for the liquid-phase N-alkylation of secondary amines using an Al₂O₃–OK catalyst is as follows:

-

To a 25 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-(benzylamino)acetonitrile (10 mmol, 1.46 g).

-

Add acetonitrile (10 mL) as the solvent.

-

Add the alkyl halide (10 mmol).

-

Add the Al₂O₃–OK catalyst (20 wt% of the amine, 0.29 g).

-

Stir the reaction mixture at room temperature (30 °C) for the time indicated in Table 1.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the catalyst from the reaction mixture.

-

Wash the solid catalyst with diethyl ether (3 x 10 mL).

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data:

While specific data for 2-(benzylamino)acetonitrile is not extensively available, Table 1 provides representative data for the N-alkylation of a similar secondary amine, dibenzylamine, under these conditions.

Table 1: N-Alkylation of Dibenzylamine with Alkyl Halides using Al₂O₃–OK Catalyst

| Alkyl Halide | Product | Reaction Time (h) | Yield (%) |

| Benzyl bromide | Tribenzylamine | 1 | 95 |

| Ethyl bromide | N,N-Dibenzylethylamine | 3 | 90 |

| Methyl iodide | N,N-Dibenzylmethylamine | 2 | 92 |

Data adapted from analogous reactions of secondary amines.

Logical Workflow for Heterogeneous Catalysis:

Caption: Workflow for heterogeneous catalytic N-alkylation.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving immiscible phases, often leading to higher yields and milder reaction conditions.

Experimental Protocol:

A general procedure for the N-alkylation of a secondary amine using phase-transfer catalysis:

-

In a round-bottom flask, dissolve 2-(benzylamino)acetonitrile (1.0 equiv.) in a suitable non-polar solvent such as toluene.

-

Add the alkyl halide (1.2 equiv.).

-

Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 equiv.).

-

Add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 equiv.).

-

Stir the mixture vigorously at 60 °C.

-

Monitor the reaction by TLC until completion.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify by column chromatography if necessary.

Quantitative Data:

The following table shows representative yields for the C-alkylation of a related nitrile, 2-phenylpropanenitrile, using different phase-transfer catalysts, which can serve as a guide for the N-alkylation of 2-(benzylamino)acetonitrile.

Table 2: Phase-Transfer Catalyzed Benzylation of 2-Phenylpropanenitrile

| Phase-Transfer Catalyst | Catalyst Type | Reaction Time (h) | Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | 6 | 85 |

| Tetrabutylphosphonium Bromide (TBPB) | Quaternary Phosphonium Salt | 6 | 92 |

| 18-Crown-6 | Crown Ether | 4 | 95 |

Data adapted from a comparative guide on phase-transfer catalysts.[1]

Signaling Pathway for Phase-Transfer Catalysis:

Caption: Mechanism of phase-transfer catalyzed N-alkylation.

Reductive Amination

Reductive amination provides an alternative route to N-alkylated products by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing a variety of alkyl groups.

Experimental Protocol:

A general procedure for the reductive amination of a secondary amine:

-